Ethylene bromoacetate
Description
Overview and Historical Context in Chemical Synthesis
The synthesis of bromoacetic acid esters has been a topic of study for over a century, with early methods focusing on the direct bromination of acetic acid or the esterification of bromoacetic acid. orgsyn.org While much of the historical literature centers on simpler alkyl bromoacetates like ethyl bromoacetate (B1195939) due to their use as lachrymatory agents in World War I, the synthesis of diesters such as ethylene (B1197577) bromoacetate also has roots in established esterification and substitution reactions. nih.govchemeurope.com
The preparation of ethylene bromoacetate, also known as 1,2-bis(bromoacetoxy)ethane, can be achieved through several synthetic routes. nih.gov One common method involves the reaction of ethylene glycol with bromoacetic acid. google.com Another approach is the reaction of ethylene glycol with an aqueous solution of hydrogen bromide and acetic acid, followed by reaction with acetic anhydride (B1165640) to convert the intermediate bromoethanol to the final product. google.com A patented method describes the synthesis of 1,2-bis-(bromoacetoxy)ethane by reacting chloroacetic acid with sodium bromide, sulfuric acid, water, toluene (B28343), and ethylene glycol. google.com These synthetic methodologies highlight the compound's accessibility through established chemical principles.
Significance and Research Trajectory of this compound in Organic Chemistry
The significance of this compound in organic chemistry stems from its nature as a bifunctional alkylating agent. The presence of two reactive carbon-bromine bonds allows it to participate in a variety of reactions, making it a valuable reagent for the synthesis of more complex molecules. It can be used to introduce an ethylene diester linkage into a molecule or to crosslink different molecular entities.
Research involving this compound often explores its utility in the synthesis of heterocyclic compounds and other functionalized molecules. For example, it can serve as a precursor in the formation of various ring systems by reacting with dinucleophiles. Its ability to act as a crosslinking agent is also a key area of investigation, with potential applications in polymer chemistry and materials science. The study of its reactions contributes to the broader understanding of alkylation and substitution reactions in organic synthesis.
Scope and Objectives of the Research Outline
This article provides a focused overview of the chemical compound this compound within the context of academic research. The primary objective is to present scientifically accurate information regarding its chemical synthesis and its role in organic chemistry. The scope is strictly limited to the chemical nature and synthetic utility of this compound, excluding any discussion of dosage, administration, or adverse safety effects. The content is structured to deliver a thorough and informative perspective based on established research findings.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C6H8Br2O4 nih.gov |
| Molecular Weight | 303.93 g/mol nih.gov |
| IUPAC Name | 2-(2-bromoacetyl)oxyethyl 2-bromoacetate nih.gov |
| CAS Number | 3785-34-0 nih.gov |
| Boiling Point | 144-145 °C at 2 mmHg google.com |
| Density | 1.8333 g/cm³ at 20 °C google.com |
| Refractive Index | 1.5077 at 20 °C google.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromoacetyl)oxyethyl 2-bromoacetate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8Br2O4/c7-3-5(9)11-1-2-12-6(10)4-8/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGHAPLWNJPAJDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COC(=O)CBr)OC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191282 | |
| Record name | Ethylene bromoacetate | |
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Molecular Weight |
303.93 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
3785-34-0 | |
| Record name | 1,1′-(1,2-Ethanediyl) bis(2-bromoacetate) | |
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| Record name | Ethylene bromoacetate | |
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| Record name | Ethylene bromoacetate | |
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| Record name | Ethylene bromoacetate | |
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| Record name | ETHYLENE BROMOACETATE | |
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Ii. Advanced Synthetic Methodologies for Ethylene Bromoacetate and Analogues
Esterification Reactions for Ethylene (B1197577) Bromoacetate (B1195939) Synthesis
The formation of the ester linkages in ethylene bromoacetate is a critical step, most commonly achieved through the esterification of bromoacetic acid with ethylene glycol. This reaction is typically reversible and requires strategic intervention to drive it towards completion.
Catalyzed Esterification of Bromoacetic Acid and Ethylene Glycol
The direct esterification of ethylene glycol with bromoacetic acid is an equilibrium-limited reaction that proceeds in two consecutive steps, first forming ethylene glycol monobromoacetate and subsequently the target diester, this compound. To achieve practical conversion rates and yields, the use of a catalyst is essential.
Strong mineral acids, such as sulfuric acid, are traditionally employed to catalyze this type of Fischer esterification. orgsyn.org The acid protonates the carbonyl oxygen of bromoacetic acid, increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl groups of ethylene glycol. However, the use of homogeneous liquid acids presents challenges in terms of reactor corrosion and difficult catalyst separation from the product mixture. jocpr.com
To overcome these limitations, significant research has been directed towards heterogeneous solid acid catalysts. These materials offer simplified workup procedures, potential for regeneration and reuse, and often milder reaction conditions. jocpr.com Ion-exchange resins, particularly strongly acidic cation-exchange resins like Amberlyst 36, have proven effective for the esterification of ethylene glycol with carboxylic acids. researchgate.netsrce.hr The reaction kinetics using such resins have been studied, indicating that the process can be modeled effectively, allowing for process optimization. srce.hr Another class of effective solid catalysts includes mixed metal oxides, such as molybdenum-promoted zirconia (Mo/ZrO₂), which exhibit high surface acidity and catalytic activity. jocpr.comresearchgate.net
Table 1: Catalysts for the Esterification of Ethylene Glycol with Carboxylic Acids
orgsyn.orggoogle.com| Catalyst Type | Specific Example | Key Findings | Reference |
|---|---|---|---|
| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Traditional, effective catalyst but causes corrosion and separation issues. | |
| Ion-Exchange Resin | Amberlyst 36 | Effective heterogeneous catalyst, allowing for easier separation and potential for reuse. Fits pseudo-homogeneous kinetic models. |
Alternative Esterification Pathways and Optimization
Optimization of this compound synthesis focuses on maximizing yield by shifting the reaction equilibrium and enhancing reaction rates. A primary strategy is the continuous removal of water, a byproduct of the esterification, from the reaction mixture. Azeotropic distillation, often using a solvent like benzene (B151609) or toluene (B28343), is a classic and effective method to achieve this, driving the reaction to completion. orgsyn.org
The choice of acylating agent can also be modified. Instead of using bromoacetic acid directly, a more reactive derivative such as bromoacetyl bromide can be employed. The reaction of an acid halide with an alcohol is generally faster and irreversible, proceeding via nucleophilic acyl substitution.
Further optimization can be achieved by exploring different energy sources and reaction media. Microwave irradiation, for instance, has been shown to significantly accelerate esterification reactions, potentially reducing reaction times from hours to minutes. researchgate.net Non-catalytic thermal esterification, which involves conducting the reaction at high temperatures and pressures where the alcohol may be in a subcritical or supercritical state, represents another alternative that eliminates the need for a catalyst altogether. researchgate.net
Table 2: Optimization Strategies for Esterification
orgsyn.orggoogle.com| Strategy | Description | Advantage | Reference |
|---|---|---|---|
| Azeotropic Water Removal | Continuously removing water from the reaction mixture using a Dean-Stark apparatus with a suitable solvent (e.g., toluene). | Shifts the equilibrium towards the product side, increasing overall yield. | |
| Use of Reactive Derivatives | Employing bromoacetyl bromide instead of bromoacetic acid for reaction with ethylene glycol. | Faster, often irreversible reaction, leading to higher conversion in shorter times. |
Bromination Strategies for Acetate (B1210297) Precursors
The synthesis of the bromoacetic acid moiety is a prerequisite for the subsequent esterification. This is typically accomplished by the bromination of an inexpensive and readily available acetate precursor, most commonly acetic acid itself.
Direct Bromination Approaches
The direct bromination of a carboxylic acid at the α-carbon is a cornerstone of organic synthesis. The most well-known method for this transformation is the Hell-Volhard-Zelinsky (HVZ) reaction. orgsyn.orggoogle.com In this procedure, acetic acid is treated with bromine in the presence of a catalytic amount of phosphorus, typically red phosphorus. google.com The phosphorus reacts with bromine to form phosphorus tribromide (PBr₃) in situ, which then converts a small amount of the acetic acid into acetyl bromide. The acetyl bromide tautomerizes to its enol form, which readily undergoes electrophilic attack by bromine at the α-carbon. The resulting α-bromoacetyl bromide then serves as the bromine donor for the next molecule of acetic acid, regenerating acetyl bromide and propagating the catalytic cycle. The final product, bromoacetic acid, is obtained after hydrolysis of the bromoacetyl bromide.
Alternative methods for the direct bromination of acetic acid have also been developed, including reactions at elevated temperatures and pressures, sometimes with dry hydrogen chloride acting as a catalyst. orgsyn.org
Table 3: Direct Bromination Methods for Acetic Acid
orgsyn.orggoogle.com| Method | Reagents & Conditions | Mechanism/Key Feature | Reference |
|---|---|---|---|
| Hell-Volhard-Zelinsky (HVZ) Reaction | Acetic acid, Br₂, catalytic red phosphorus, followed by hydrolysis. | Proceeds via an acid bromide intermediate. A reliable and widely used laboratory method. | |
| High-Temperature Bromination | Acetic acid, Br₂, elevated temperatures and pressures. | Direct radical or electrophilic substitution on the acetic acid molecule. |
Reductive Bromination Techniques
While direct bromination is common, other strategies involve the transformation of a different functional group into a bromide. The term "reductive bromination" can encompass deoxygenative halogenation reactions. For instance, an alcohol can be converted to an alkyl bromide using reagents like phosphorus tribromide or under Appel-type conditions with triphenylphosphine (B44618) and a bromine source like carbon tetrabromide or N-bromosuccinimide. orgsyn.orgorganic-chemistry.org
In the context of this compound synthesis, a plausible precursor could be ethylene glycol diglycolate (B8442512) (the ester of ethylene glycol and hydroxyacetic acid). The hydroxyl groups of the glycolate (B3277807) moiety could then be substituted by bromine. For example, the conversion of ethyl glycollate to ethyl bromoacetate has been achieved using phosphorus tribromide. orgsyn.org Applying this logic, ethylene glycol diglycolate could be converted to this compound. Another approach involves the deoxygenative bromination of alcohols using a combination of diethyl phosphite (B83602) and a non-nucleophilic base after initial bromination, which provides a method to control the extent of bromination. ecust.edu.cn
Novel Synthetic Routes and Process Intensification
Modern chemical manufacturing emphasizes the development of sustainable and efficient processes. Process intensification (PI) is a key strategy in this endeavor, aiming to create dramatically smaller, safer, and more energy-efficient production pathways. energy.govaiche.org
For the synthesis of esters like this compound, reactive distillation (RD) is a prominent PI technology. mdpi.comresearchgate.net RD combines chemical reaction and separation into a single integrated unit. In the case of this esterification, the reaction would occur in a distillation column where the products are continuously separated. Water, the lighter byproduct, would be removed from the top of the column, constantly shifting the equilibrium toward the formation of the this compound ester, which would be collected from the bottom. cetjournal.it This approach can lead to significant savings in capital and operating costs compared to conventional reactor-plus-separator setups. mdpi.com
The use of microreactors or other continuous flow systems is another important PI technique. chemrxiv.org These systems offer exceptionally high surface-area-to-volume ratios, leading to superior heat and mass transfer. This enhanced control can improve reaction selectivity, increase safety by minimizing the inventory of hazardous reactants at any given time, and allow for rapid process optimization. mdpi.comchemrxiv.org
Table 4: Novel Synthetic Approaches and Process Intensification
mdpi.comresearchgate.netcetjournal.it| Technology | Description | Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Reactive Distillation (RD) | Combining esterification and water removal in a single distillation column. | Overcomes equilibrium limitations, reduces equipment footprint, lowers energy consumption. | |
| Flow Chemistry / Microreactors | Performing the synthesis in a continuous flow system with small channel dimensions. | Superior heat/mass transfer, improved safety, faster optimization, and potential for higher yields. |
One-Pot Synthesis Approaches
One-pot synthesis, a strategy where multiple reaction steps are carried out in a single reactor without isolating intermediates, offers significant advantages in terms of reduced solvent usage, shorter reaction times, and simplified workup procedures. In the context of this compound and its analogues, this approach is often employed to construct more complex molecules where the bromoacetate moiety serves as a key building block.
For instance, ethyl bromoacetate is a crucial reagent in one-pot reactions for synthesizing various heterocyclic compounds and unsaturated esters. A notable application is in the direct synthesis of 1H-quinoxalin-2-ones. In this process, o-phenylenediamine (B120857) reacts with two equivalents of ethyl bromoacetate in acetonitrile (B52724) with triethylamine (B128534) as a base. The mixture is stirred at room temperature and then refluxed, leading directly to the quinoxalinone product. academicjournals.org This method circumvents the need to isolate intermediate alkylated products, streamlining the synthesis. academicjournals.org
Another significant one-pot application involves the Wittig olefination reaction to produce α,β-unsaturated esters. In a fluoride-catalyzed process, ethyl bromoacetate reacts with various aldehydes in the presence of a phosphine (B1218219), such as tri-n-butylphosphine, and a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride, to yield (E)-configured α,β-unsaturated esters in good yields. researchgate.net Similarly, arsine-catalyzed one-pot olefinations have been developed, reacting aldehydes with methyl bromoacetate or other bromoacetates to achieve high yields with excellent E-stereoselectivity. researchgate.net These methods highlight the efficiency of combining multiple transformations, such as ylide formation and olefination, into a single, seamless operation.
Chemoenzymatic cascades also represent a sophisticated form of one-pot synthesis. A three-step cascade has been developed for the synthesis of pharmaceutically active γ-aminobutyric acids (GABAs). acs.org This process can involve enzymatic additions followed by chemical reduction steps in the same pot, converting simple starting materials into complex target molecules with high yield and enantioselectivity. acs.org
Table 1: Examples of One-Pot Syntheses Involving Bromoacetate Esters
| Product Class | Reactants | Key Reagents/Catalysts | Outcome |
| 1H-Quinoxalin-2-ones | o-phenylenediamine, Ethyl bromoacetate | Triethylamine, Acetonitrile | Direct formation of the heterocyclic product, avoiding intermediate isolation. academicjournals.org |
| (E)-α,β-Unsaturated Esters | Aldehydes, Ethyl bromoacetate | Tri-n-butylphosphine, Tetrabutylammonium fluoride | Good yields of (E)-configured esters via a one-pot Wittig reaction. researchgate.net |
| γ-Aminobutyric Acids | Nitroalkenes, Bromoacetate analogues | Enzymes (e.g., 4-OT), Chemical reductants (e.g., NaBH₄) | Efficient synthesis of chiral GABAs with high enantiomeric excess in a multi-step cascade. acs.org |
Flow Chemistry and Continuous Processing for Scalable Production
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is emerging as a powerful tool for the scalable and safe production of chemicals. europa.eu Its advantages over traditional batch processing include superior control over reaction parameters (temperature, pressure, residence time), enhanced heat and mass transfer, and the ability to safely handle hazardous reagents and highly exothermic reactions. europa.eunih.gov These features make it particularly suitable for the synthesis of compounds like this compound.
The production of α-halo esters can be adapted to continuous flow systems to improve safety and product purity. nih.gov Flow reactors, typically made of inert materials like fluorinated ethylene propylene (B89431) (FEP), polyether ether ketone (PEEK), or perfluoroalkoxy alkanes (PFA), allow for precise temperature control, which is critical for managing exothermic bromination reactions. acs.orgjst.org.in By pumping reagents through mixing junctions and into temperature-controlled reactor coils, rapid and efficient reactions can be achieved with minimal hazardous material inventory at any given time. europa.eu
Table 2: Comparison of Batch vs. Flow Chemistry for Chemical Synthesis
| Feature | Batch Processing | Flow Chemistry |
| Reaction Scale | Limited by reactor size and heat transfer | Scalable by time or parallelization. nih.gov |
| Safety | Higher risk with large volumes of hazardous materials | Smaller reactor volume reduces risk; superior heat dissipation. europa.eu |
| Temperature Control | Prone to hotspots and temperature gradients | Precise and uniform temperature control. acs.org |
| Mixing | Can be inefficient, especially on a large scale | Highly efficient and rapid mixing. europa.eu |
| Process Control | Manual or semi-automated | Fully automated for consistent production. europa.eu |
| Productivity | Limited by cycle time (charging, heating, reacting, cooling, discharging) | Continuous output leads to higher productivity over time. |
Enzymatic and Biocatalytic Syntheses of Bromoacetate Esters
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for ester synthesis. Enzymes, particularly lipases and penicillin acylases, can operate under mild reaction conditions, reducing energy consumption and the formation of undesirable by-products. researchgate.net
Penicillin acylase (PA) has been shown to be an effective biocatalyst for reactions involving bromoacetate esters. In one study, immobilized PA was used for the kinetically controlled synthesis of N-bromoacetyl-7-aminocephalosporanic acid (N-bromoacetyl-7-ACA), a key intermediate for certain antibiotics. nih.gov The reaction utilized methyl bromoacetate or ethyl bromoacetate as the acyl donor. Research identified the optimal conditions for this synthesis, including the choice of acyl donor, pH, temperature, and enzyme dosage, achieving a product yield of 85% in 2 hours under optimized parameters. nih.gov The study found that methyl bromoacetate was a slightly better acyl donor than the ethyl ester in terms of reaction rate and final yield. nih.gov
Lipases are widely used for the synthesis of various specialty esters. researchgate.net Immobilized Candida antarctica lipase (B570770) B (often known as Novozym 435) is a particularly robust and versatile biocatalyst for esterification and transesterification reactions. mdpi.com This enzyme can be used to synthesize a range of esters from alcohols and acids or via transesterification from another ester. For instance, in the synthesis of p-coumarate fatty esters, Novozym 435 catalyzed the transesterification of ethyl p-coumarate with fatty alcohols at 75 °C under reduced pressure, achieving yields up to 75%. mdpi.com The principles of such lipase-catalyzed reactions are directly applicable to the synthesis of this compound from ethylene glycol and bromoacetic acid or its simple esters. The use of microwave irradiation in conjunction with biocatalysis has also been explored to enhance reaction rates and reduce synthesis times for various esters. researchgate.net
Table 3: Optimized Conditions for Enzymatic Synthesis of N-bromoacetyl-7-ACA
| Parameter | Optimal Condition |
| Biocatalyst | Immobilized Penicillin Acylase (PGA-750) |
| Acyl Donor | Methyl bromoacetate |
| Molar Ratio (Acyl Donor:7-ACA) | 3 |
| pH | 7.5 |
| Temperature | 20 °C |
| Substrate Concentration (7-ACA) | 50 mmol/L |
| Enzyme Dosage | 4 U/mL |
| Resulting Yield | 85% in 2 hours nih.gov |
Purification and Isolation Techniques for High Purity this compound
Achieving high purity is critical for the application of this compound in subsequent synthetic steps, particularly in the pharmaceutical industry. A combination of classic and modern techniques is employed for its purification and isolation.
A standard laboratory-scale purification procedure for crude ethyl bromoacetate involves a series of washing and distillation steps. The crude product is first washed with water to remove water-soluble impurities. orgsyn.org This is followed by a wash with a dilute base solution, such as 1% sodium bicarbonate, to neutralize any remaining acidic components like bromoacetic acid or the catalyst used in its synthesis. orgsyn.org A final wash with water removes residual salts. The organic layer is then dried over an anhydrous drying agent, such as sodium sulfate, to remove dissolved water. orgsyn.org The final step is fractional distillation under atmospheric or reduced pressure, which separates the this compound from non-volatile impurities and other components with different boiling points. nih.govorgsyn.org For ethyl bromoacetate, the fraction boiling at 154–155°C at 759 mm Hg is typically collected. orgsyn.org
For analytical purposes and for the isolation of high-purity material on a smaller scale, high-performance liquid chromatography (HPLC) is a powerful technique. Reverse-phase (RP) HPLC methods have been developed for the analysis and purification of this compound. sielc.com A typical method might use a C18 column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com Such HPLC methods are scalable and can be adapted for preparative separation to isolate impurities or obtain highly pure this compound. sielc.com
Furthermore, advanced adsorption techniques are being explored for purification. For instance, ion exchange (IEX) nanofiber membranes have been developed for targeted purification processes. nih.gov While a specific application for this compound purification is not detailed, the technology, which involves functionalizing membranes with chemical groups to selectively bind impurities or the target molecule, represents a promising avenue for continuous and efficient purification processes. nih.gov
Iii. Mechanistic Investigations of Ethylene Bromoacetate Reactivity
Nucleophilic Substitution Reactions Involving the Bromine Moiety
The bromine atom in ethylene (B1197577) bromoacetate (B1195939) is a good leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles. These reactions are fundamental to the use of ethylene bromoacetate as an alkylating agent. nih.gov
Nucleophilic substitution reactions at the carbon bearing the bromine in this compound typically proceed via an S_N2 (Substitution Nucleophilic Bimolecular) mechanism. This mechanism is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide ion departs. iitk.ac.inlibretexts.org A key feature of the S_N2 reaction is the inversion of configuration at the reaction center, a phenomenon known as Walden inversion. libretexts.orglibretexts.org This means that if the reaction were to be carried out on a chiral analog of this compound, the product would have the opposite stereochemistry. libretexts.org
The S_N2 mechanism involves a backside attack by the nucleophile on the carbon atom bonded to the leaving group. gacariyalur.ac.in This orientation is necessary to allow for the overlap of the nucleophile's orbital with the antibonding orbital of the carbon-bromine bond, facilitating the displacement of the leaving group. libretexts.org The reaction proceeds through a high-energy transition state where the carbon atom is pentacoordinated, partially bonded to both the incoming nucleophile and the outgoing bromide ion. libretexts.org
This compound reacts with a wide range of nucleophiles, leading to the formation of various functionalized products.
Alcohols: In the presence of a base, alcohols can be deprotonated to form alkoxides, which are potent nucleophiles. These alkoxides can then react with this compound to form ethers. The reaction of alcohols with alkyl halides is a classic method for ether synthesis. msu.edu
Amines: Amines, being good nucleophiles due to the lone pair of electrons on the nitrogen atom, readily react with this compound. msu.edu The initial reaction forms a secondary amine, which can then be further alkylated. To control the reaction and favor the formation of the primary substitution product, an excess of the amine is often used. science-revision.co.uk
Thiols: Thiols are generally more nucleophilic than their alcohol counterparts and react readily with this compound to form thioethers. msu.edu The reactivity of thiols with bromoacetates is pH-dependent, with reaction rates increasing with higher pH. nih.gov Studies have shown the order of reactivity for various functional groups with thiols to be maleimide (B117702) > iodoacetate > bromoacetate. nih.gov
The table below summarizes the products formed from the reaction of this compound with these common nucleophiles.
| Nucleophile | Product |
| Alcohol (ROH) | Ether (ROCH₂CO₂CH₂CH₃) |
| Amine (RNH₂) | Secondary Amine (RNHCH₂CO₂CH₂CH₃) |
| Thiol (RSH) | Thioether (RSCH₂CO₂CH₂CH₃) |
The solvent in which a nucleophilic substitution reaction is carried out can have a significant impact on the reaction rate and selectivity. For S_N2 reactions, polar aprotic solvents are generally preferred. gacariyalur.ac.in These solvents can solvate the cation but not the anion, leaving the nucleophile more "naked" and reactive.
Research on the reaction of ethyl bromoacetate with substituted phenoxyacetate (B1228835) ions in aqueous acetone (B3395972) showed that the reaction rate decreases as the percentage of water in the mixture increases. ias.ac.in This is because the more polar solvent, water, stabilizes the negatively charged nucleophile through hydrogen bonding, reducing its reactivity. gacariyalur.ac.inias.ac.in The study also demonstrated that the reaction follows second-order kinetics, being first order in each reactant. ias.ac.in
The dielectric constant of the solvent also plays a role. Studies on the reaction between bromoacetate and thiosulphate ions in glycol-water mixtures showed a linear relationship between the logarithm of the rate constant and the reciprocal of the dielectric constant. niscpr.res.in
Carbonyl Reactivity and Condensation Pathways
The ester carbonyl group in this compound can also participate in various condensation reactions, particularly when activated by a metal.
The Reformatsky reaction is a classic organic reaction that involves the condensation of an α-haloester with a carbonyl compound, such as an aldehyde or ketone, in the presence of metallic zinc to form a β-hydroxy ester. byjus.comlibretexts.org The reaction begins with the oxidative insertion of zinc into the carbon-bromine bond of this compound, forming an organozinc reagent known as a Reformatsky enolate. libretexts.orgnrochemistry.com This enolate is less reactive than Grignard reagents or lithium enolates, which prevents it from reacting with the ester group of another molecule of this compound. libretexts.orgwikipedia.org
The Reformatsky enolate then adds to the carbonyl group of an aldehyde or ketone. nrochemistry.com Subsequent acidic workup yields the β-hydroxy ester. byjus.comlibretexts.org The reaction can also be performed with imines to produce β-amino esters. wikipedia.org The use of freshly prepared zinc powder can improve the yields of the Reformatsky reaction. byjus.com
The general scheme for the Reformatsky reaction is as follows:
Formation of the Reformatsky enolate: BrCH₂CO₂Et + Zn → BrZnCH₂CO₂Et
Reaction with a carbonyl compound: BrZnCH₂CO₂Et + R₂C=O → R₂C(OZnBr)CH₂CO₂Et
Acidic workup: R₂C(OZnBr)CH₂CO₂Et + H₃O⁺ → R₂C(OH)CH₂CO₂Et + Zn²⁺ + Br⁻
Recent developments have focused on asymmetric Reformatsky-type reactions to produce chiral β-hydroxy esters. beilstein-journals.org
The Blaise reaction is a related condensation reaction where an α-bromoester reacts with a nitrile in the presence of zinc to form a β-ketoester. pondiuni.edu.inwikipedia.org Similar to the Reformatsky reaction, the first step is the formation of an organozinc intermediate from this compound and zinc. wikipedia.org This intermediate then adds to the carbon-nitrogen triple bond of the nitrile. wikipedia.org
The initial product is a metalloimine, which upon hydrolysis, yields the β-ketoester. wikipedia.org The conditions of the hydrolysis can influence the final product; acidic hydrolysis favors the β-ketoester, while basic hydrolysis can lead to the formation of enaminonitriles. pondiuni.edu.in The use of tetrahydrofuran (B95107) (THF) as a solvent and the slow addition of the α-bromoester have been shown to improve the yields of the Blaise reaction. organic-chemistry.org
Studies have shown that the Blaise reaction can be more favorable than the Reformatsky reaction when both a nitrile and a ketone are present in the same molecule, suggesting a higher reactivity of the organozinc intermediate towards the nitrile group under certain conditions. pondiuni.edu.in
Intramolecular Cyclization Reactions
Intramolecular cyclization reactions involving this compound and its derivatives are fundamental in the synthesis of various cyclic compounds. These reactions often proceed through the formation of radical intermediates. For instance, (alkoxycarbonyl)methyl radicals generated from bromoacetates can undergo 8-endo-cyclization. acs.org The process is typically initiated by a radical initiator, which abstracts the bromine atom from the bromoacetate to form a carbon-centered radical. This radical can then attack an internal π-bond, such as a double or triple bond, within the same molecule to form a cyclic structure.
The regioselectivity of these cyclizations, such as 5-exo versus 6-endo, is a critical aspect. Studies on the radical cyclization of 4-pentenyl iodoacetates, which are structurally related to this compound, provide insights into these pathways. acs.org The formation of five-membered rings (5-exo) is often kinetically favored over the formation of six-membered rings (6-endo) according to Baldwin's rules, but the substitution pattern and reaction conditions can influence the outcome.
Furthermore, the generation of azomethine ylides from rhodium(II)-catalyzed reactions of N-acyl 2-diazo-3-oxobutanoates showcases another facet of intramolecular cyclization. researchgate.net While not directly involving this compound, this highlights the broader context of intramolecular reactions where carbonyl-containing intermediates cyclize to form heterocyclic systems. researchgate.net In some cases, this compound is used to introduce a carboxymethyl group that can participate in or facilitate subsequent cyclization steps, as seen in the synthesis of a cyclized quinazolinone derivative. researchgate.net
Alkylating Agent Mechanisms and Biological Interactions
This compound is recognized as a potent alkylating agent, a characteristic that underpins its biological activity. nih.govwikipedia.org Its reactivity stems from the electrophilic nature of the carbon atom bonded to the bromine, making it susceptible to nucleophilic attack by various biomolecules.
This compound readily modifies proteins by alkylating nucleophilic amino acid residues. nih.gov The primary targets are the sulfhydryl (thiol) groups of cysteine residues and, to a lesser extent, the amino groups of lysine (B10760008) residues and the N-terminus. nih.govcreative-proteomics.commdpi.com The reaction with cysteine's sulfhydryl group is particularly facile due to the high nucleophilicity of the thiolate anion. nih.govnih.gov This modification can significantly alter protein structure and function by blocking active sites, disrupting disulfide bonds, or inducing conformational changes. creative-proteomics.com
The differential reactivity of this compound towards sulfhydryl and amino groups has been exploited in biochemical studies to probe protein structure and function. nih.gov For instance, its ability to selectively block certain olfactory responses was attributed to its reaction with specific sulfhydryl or amino groups in the olfactory mucosa. nih.gov
The alkylation of proteins is a widely used technique in proteomics research. creative-proteomics.com Reagents like iodoacetamide, a compound structurally similar to this compound, are routinely used to cap cysteine residues after reduction of disulfide bonds during protein sample preparation for mass spectrometry analysis. This prevents the re-formation of disulfide bonds and ensures accurate protein identification and quantification.
As an alkylating agent, this compound has the potential to react with the nucleophilic centers in DNA and RNA, leading to the formation of adducts. nih.govuni-hamburg.de These adducts are covalent modifications of the nucleic acid bases. Alkylating agents can modify various positions on purine (B94841) and pyrimidine (B1678525) bases, including the N7 position of guanine (B1146940) and the N3 position of adenine. nih.gov
The formation of DNA adducts can have significant biological consequences, including interference with DNA replication and transcription, which can lead to mutations and potentially genotoxicity. nih.gov While direct studies on the genotoxicity of this compound are limited, related haloalkanes like ethylene dibromide are known to form DNA adducts. nih.govnih.gov For example, ethylene dibromide can form S-[2-(N7-guanyl)ethyl]glutathione adducts in vivo. nih.gov The formation of etheno adducts, which are exocyclic DNA lesions, is another potential consequence of exposure to compounds that can be metabolized to reactive electrophiles. nih.govczytelniamedyczna.pl These adducts are known to be mutagenic. czytelniamedyczna.pl
Similarly, RNA can be modified by alkylating agents. nih.govbiorxiv.org The formation of RNA adducts can affect RNA stability, processing, and translation, thereby impacting protein synthesis and other cellular functions. acs.org
The table below summarizes the types of adducts formed by related alkylating agents and their potential implications.
| Alkylating Agent Class | Biomolecule Target | Type of Adduct Formed | Potential Implication |
| Haloalkanes | DNA | S-[2-(N7-guanyl)ethyl]GSH | Genotoxicity |
| Vinyl Monomers (metabolites) | DNA/RNA | Etheno adducts (e.g., 1,N6-ethenoadenine) | Mutagenesis, Carcinogenesis |
| General Alkylating Agents | Protein (Cysteine) | Carboxymethyl-cysteine | Altered protein function |
| General Alkylating Agents | Protein (Lysine) | Carboxymethyl-lysine | Altered protein function |
Radical Reactions and Photochemistry Involving this compound
This compound can participate in radical reactions, particularly when subjected to photolysis or in the presence of a radical initiator. utexas.edu The carbon-bromine bond is relatively weak and can undergo homolytic cleavage to generate a bromine radical and a carboxymethyl radical. utexas.edu
These radical intermediates are highly reactive and can engage in various transformations. For example, they can add to alkenes and alkynes in Giese-type reactions or atom transfer radical addition (ATRA) processes. acs.orgnih.gov In some photoredox catalytic systems, while this compound itself may not be directly reduced by the excited photocatalyst, its derived radical can be generated through a chain propagation mechanism initiated by a more easily reduced species. acs.org
Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions. nih.gov This methodology often allows for greater functional group tolerance compared to traditional methods that require high temperatures or toxic reagents. acs.org The photochemistry of related systems, such as the visible-light-induced cyclization-aromatization of acylsilanes and α,β-unsaturated ketones, further illustrates the synthetic potential of photochemically generated intermediates. chinesechemsoc.org
Computational Chemistry and Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reaction mechanisms of molecules like this compound. wordpress.com These methods allow for the detailed study of reaction pathways, transition states, and intermediates that may be difficult to observe experimentally.
DFT calculations have been employed to study various reactions relevant to this compound's reactivity. For instance, theoretical studies on the oxidation of ethylene by metal-oxo complexes have provided insights into the formation of epoxides and diols, which are reactions analogous to potential metabolic pathways of unsaturated compounds. nih.gov These studies evaluate the energetics of different reaction channels, such as [2+2] versus [3+2] cycloadditions, on different potential energy surfaces. nih.gov
In the context of catalysis, DFT has been used to elucidate the mechanisms of reactions where this compound or similar molecules could be substrates or products. For example, the mechanism of CO2 conversion to carbonates catalyzed by ionic liquids has been investigated, providing a framework for understanding the ring-opening of epoxides, a reaction that shares mechanistic features with the reaction of nucleophiles with this compound. rsc.org Similarly, DFT studies on iron-catalyzed cross-coupling reactions have detailed the elementary steps of C-C bond formation involving alkyl halides. acs.org
These computational approaches provide valuable data on reaction barriers and the stability of intermediates, helping to rationalize experimental observations and predict the feasibility of proposed reaction pathways. chemrxiv.orgtue.nl
Iv. Advanced Applications of Ethylene Bromoacetate in Complex Organic Synthesis
Building Block in Heterocyclic Compound Synthesis
The strategic incorporation of ethylene (B1197577) bromoacetate (B1195939) into synthetic routes has enabled the efficient construction of various heterocyclic scaffolds, which are core components of many biologically active molecules and functional materials.
The β-lactam ring is a cornerstone of many life-saving antibiotics. Ethylene bromoacetate serves as a key reagent in the synthesis of this critical four-membered heterocyclic system, primarily through the Reformatsky reaction. This reaction typically involves the condensation of an α-halo ester with a carbonyl compound, in this case, an imine, mediated by a metal such as zinc.
The ultrasound-promoted Reformatsy-type reaction of this compound with a Schiff base provides an efficient route to β-lactams. researchgate.net This method offers the advantage of high yields and shorter reaction times at room temperature. researchgate.netresearchgate.net The proposed mechanism for this transformation involves the initial formation of a zinc enolate intermediate from the reaction of this compound with activated zinc. americanpharmaceuticalreview.com This enolate then undergoes a [2+2] cycloaddition with the imine to furnish the β-lactam ring. americanpharmaceuticalreview.com The use of high-intensity ultrasound can significantly accelerate this process. americanpharmaceuticalreview.com
| Reactants | Product | Conditions | Yield | Reference |
| This compound, Schiff base | β-Lactam | Zinc, Ultrasound, Room Temperature | Excellent | researchgate.net |
| This compound, Imine | β-Lactam or β-Aminoester | Zinc, Iodine, Dioxane, High-Intensity Ultrasound | High | americanpharmaceuticalreview.com |
| Bromoethyl acetate (B1210297), Schiff base | β-Lactam | Activated Zinc, Iodine, THF, Ultrasound | High | researchgate.net |
Benzopyran and tetrahydronaphthalene moieties are present in a wide range of natural products and pharmacologically active compounds. This compound has been utilized as a chemical intermediate in the synthesis of these important bicyclic and tricyclic systems. For instance, a patented process describes the use of this compound in the preparation of benzopyran and tetrahydronaphthalene derivatives that act as herbicide safeners. nih.gov
While direct, detailed synthetic procedures for the use of this compound in Knoevenagel or Michael additions for benzopyran synthesis are not extensively documented in the readily available literature, its role as an alkylating agent is crucial. In the synthesis of tetrahydronaphthalene derivatives, for example, this compound can be used to introduce an acetate side chain onto a pre-existing ring system, which can then be further elaborated to construct the final fused structure. researchgate.net The reaction of 2-acetyl-5,6,7,8-tetrahydronaphthalene with various aromatic aldehydes yields cyanopyridone derivatives, which upon reaction with ethyl bromoacetate, afford 3-cyanopyridinyl derivatives that can be further cyclized. researchgate.net
| Starting Material | Reagent | Intermediate/Product | Application | Reference |
| Phenolic precursors | This compound | Benzopyran derivatives | Herbicide safeners | nih.gov |
| Naphthalene precursors | This compound | Tetrahydronaphthalene derivatives | Herbicide safeners | nih.gov |
| 2-Acetyl-5,6,7,8-tetrahydronaphthalene | Ethyl bromoacetate | 3-Cyanopyridinyl derivatives | Intermediates for fused heterocycles | researchgate.net |
The reactivity of this compound extends to the synthesis of more complex fused ring and polycyclic systems. It serves as a valuable C2-synthon in annulation reactions, leading to the formation of diverse heterocyclic and carbocyclic frameworks.
One notable application is in the synthesis of benzo[b]selenophene (B1597324) carboxylates. The reaction involves the addition of ethyl bromoacetate to an aryl methyl selenide, forming a selenonium bromide intermediate. ccspublishing.org.cn Subsequent thermal decomposition and base-induced condensation lead to the formation of the fused ring system. ccspublishing.org.cn Furthermore, ethyl bromoacetate has been employed in the synthesis of fused indoline (B122111) scaffolds through a cascade reaction involving an N-N bond cleavage assisted by the bromoacetate. ncsu.edu The synthesis of polycyclic aromatic hydrocarbons has also been achieved using reactions where ethyl bromoacetate could be replaced by more efficient reagents, highlighting its role as a potential, albeit sometimes less optimal, two-carbon building block. nih.gov
| Starting Material | Reagent | Product | Reaction Type | Reference |
| Aryl methyl selenide | Ethyl bromoacetate | Arylselenoacetic ester | Selenonium salt formation and decomposition | ccspublishing.org.cn |
| Tetrahydropyrrolo[2,3-b]indole precursor | Ethyl bromoacetate | NH-free tetrahydropyrrolo[2,3-b]indole | N-N bond cleavage | ncsu.edu |
| Phenanthrene derivative | Ethyl bromoacetate (in a less efficient route) | Pyrene | Reformatsky reaction | nih.gov |
Role in Natural Product Synthesis and Analogues
The precise and controlled introduction of functional groups is paramount in the total synthesis of complex natural products. This compound, with its defined reactivity, plays a significant role in achieving stereoselective transformations and in the construction of key fragments of bioactive molecules.
The ability to control stereochemistry is a critical aspect of modern organic synthesis, particularly in the preparation of pharmaceuticals where different stereoisomers can exhibit vastly different biological activities. This compound has been employed in stereoselective alkylation reactions, often with the aid of chiral auxiliaries, to construct specific stereocenters in bioactive molecules.
A notable example is in the synthesis of steroidal derivatives. The Reformatsky reaction of estrone (B1671321) methyl ether with ethyl bromoacetate produces a product that can be transformed into steroidal cyclophosphamides. nih.gov In another instance, the enolization and subsequent alkylation of a Wieland-Miescher ketone derivative with ethyl bromoacetate furnished an equatorial isomer as the major product, which was a key step in the total synthesis of shearinine G. uniovi.es The use of chiral sulfinyl imines (Ellman's auxiliary) has also proven effective in directing the diastereoselective addition of the Reformatsky reagent derived from ethyl bromoacetate, leading to the formation of chiral β-amino esters with high diastereoselectivity. uniovi.es
| Substrate | Reagent | Product Feature | Application/Natural Product | Reference |
| Estrone methyl ether | Ethyl bromoacetate | Steroidal backbone with acetate side chain | Synthesis of steroidal cyclophosphamides | nih.gov |
| Wieland-Miescher ketone derivative | Ethyl bromoacetate | Equatorial alkylation product | Total synthesis of shearinine G | uniovi.es |
| N-tert-butylsulfinyl imine | Ethyl bromoacetate | Chiral β-amino ester | Asymmetric synthesis of β-amino acids | uniovi.es |
Carotenoids are a class of naturally occurring pigments with important biological functions, including antioxidant activity. This compound has been instrumental in the development of a novel synthetic route to norbixin, a dicarboxylic acid carotenoid.
| Key Reagents | Key Intermediate | Final Product | Overall Yield (from geraniol) | Reference |
| Ethyl bromoacetate, C20 dialdehyde | Bromohydrin | Norbixin | 35% | niscpr.res.in |
| Ethyl bromoacetate, C20 dialdehyde | - | Norbixin ethyl ester | - | niscpr.res.in |
Precursor in Polymer Chemistry and Materials Science
The unique structure of this compound makes it a valuable precursor in the field of polymer chemistry and materials science. It facilitates the synthesis of specialized polymers and the functionalization of existing polymeric materials, thereby tailoring their properties for specific applications.
This compound can be utilized as a monomer or a co-monomer in polymerization reactions to create specialty polymers with specifically designed characteristics. polysciences.commitsubishi-chemical.com The incorporation of the bromoacetate moiety introduces a reactive site along the polymer chain, which can be further modified in post-polymerization steps. This allows for the synthesis of polymers with tailored properties such as:
Adhesion: The polarity introduced by the ester and bromo groups can enhance the adhesive properties of the resulting polymer.
Reactivity: The bromine atom serves as a leaving group, enabling subsequent reactions to attach other functional groups. core.ac.uk
Flexibility and Hardness: The choice of co-monomers and the degree of functionalization can be used to control the glass transition temperature (Tg) and molecular weight, thereby influencing the flexibility and hardness of the final polymer. polysciences.com
The ability to tailor these properties makes such polymers suitable for high-performance applications in coatings, inks, and adhesives. mitsubishi-chemical.com
Table 1: Factors Influencing Specialty Polymer Properties
| Property | Influencing Factor |
|---|---|
| Adhesion | Polarity of functional groups |
| Reactivity | Presence of reactive sites (e.g., bromo group) |
| Flexibility | Glass Transition Temperature (Tg), Molecular Weight |
| Hardness | Glass Transition Temperature (Tg), Molecular Weight |
This compound is a key reagent in the synthesis of various poly(ethylene glycol) (PEG) derivatives. researchgate.netnih.gov PEG is a biocompatible and water-soluble polymer widely used in biomedical applications. escholarship.org The functionalization of PEG with molecules like this compound allows for the attachment of other molecules, such as drugs or targeting ligands. researchgate.net
A common method involves the reaction of a PEG-alkoxide with ethyl bromoacetate to introduce an acetate group at the terminus of the PEG chain. acs.org This ester can then be further modified. For example, reaction with hydrazine (B178648) can yield a PEG-hydrazide, a versatile intermediate for bioconjugation. acs.org The ability to create these derivatives is crucial for applications such as:
Drug Delivery: PEGylation, the process of attaching PEG chains to a therapeutic agent, can improve the drug's solubility, stability, and pharmacokinetic profile. researchgate.net
Biomaterial Engineering: Functionalized PEGs can be used to create hydrogels and other biomaterials with specific properties for tissue engineering and regenerative medicine. nih.gov
Surface Patterning: PEG derivatives can be used to create patterned surfaces for applications in biosensors and cell culture. escholarship.org
Beyond its role as a monomer, this compound is employed to functionalize the surfaces of existing polymeric materials. This process introduces new chemical functionalities to the material's surface, altering its properties without changing the bulk material. For instance, the bromoacetate group can be introduced onto a polymer backbone to serve as an anchor point for grafting other molecules. core.ac.uk
This technique is particularly useful in the functionalization of poly(2-oxazoline)s (PAOx), a class of polymers with promising biomedical applications. mdpi.comresearchgate.net By using methyl bromoacetate as an initiator in the polymerization of 2-oxazolines, polymers with a terminal ester group are produced. core.ac.ukresearchgate.net This ester group can then undergo direct amidation to introduce a wide variety of functional end-groups. core.ac.uk This approach provides a straightforward method for tailoring the end-group functionality of PAOx for specific biological interactions. mdpi.com
Contributions to Pharmaceutical and Agrochemical Intermediates
This compound serves as a critical intermediate in the synthesis of a wide range of pharmaceutical and agrochemical compounds. nih.gov Its ability to participate in alkylation reactions makes it a versatile tool for building complex molecular scaffolds. nih.gov
The reactivity of this compound has been harnessed in the synthesis of numerous compounds with potential therapeutic applications. nih.gov For example, it has been used as an alkylating agent in the preparation of:
Benzodiazepine Derivatives: These compounds are a class of psychoactive drugs with various therapeutic uses. nih.gov
Thiazolidinone and Thiadiazole Derivatives: These heterocyclic compounds have been investigated for their potential anticancer properties. sigmaaldrich.com
Pyrazolopyranopyrimidine Derivatives: These molecules are of interest in medicinal chemistry for their diverse biological activities. sigmaaldrich.com
Aldose Reductase Inhibitors: These agents are being studied for the treatment of diabetic complications. nih.gov
Microtubule-Targeted Anticancer Agents: this compound was used in the synthesis of (E)-N-aryl-2-arylethenesulfonamide analogues, which have shown potent cytotoxicity against various cancer cell lines. nih.gov
Table 2: Examples of Therapeutic Agents Synthesized Using this compound
| Therapeutic Agent Class | Potential Application | Reference |
|---|---|---|
| Benzodiazepine Derivatives | Psychoactive Drugs | nih.gov |
| Thiazolidinone Derivatives | Anticancer | sigmaaldrich.com |
| Pyrazolopyranopyrimidine Derivatives | Medicinal Chemistry | sigmaaldrich.com |
| Aldose Reductase Inhibitors | Diabetes Treatment | nih.gov |
| (E)-N-Aryl-2-arylethenesulfonamides | Anticancer | nih.gov |
In the field of agrochemicals, this compound is a key intermediate in the production of herbicide safeners. nih.gov Herbicide safeners are compounds used in combination with herbicides to protect crops from injury without affecting the herbicide's efficacy against weeds. mdpi.combcpc.org They often work by enhancing the crop's ability to metabolize the herbicide. mdpi.combcpc.orgfrontiersin.org
Specifically, this compound is used in the synthesis of benzopyran and tetrahydronaphthalene derivatives that act as herbicide safeners for crops like barley, protecting them from carbamate (B1207046) pesticides. nih.gov
Furthermore, this compound has been utilized in the synthesis of eco-friendly insecticidal derivatives, such as certain pyridine (B92270) and thiazole (B1198619) compounds, for pest control in agriculture. sigmaaldrich.com
New Frontiers in Catalysis and Method Development
Recent research has focused on expanding the utility of this compound through innovative catalytic systems. These endeavors aim to achieve higher efficiency, selectivity, and functional group tolerance, opening up new avenues for the construction of intricate molecular architectures.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. While typically employing aryl or vinyl halides, recent advancements have demonstrated the utility of this compound as a coupling partner. A notable development is the use of a palladium-catalyzed, copper(I) oxide co-catalyzed system for the Suzuki-type cross-coupling of arylboronic acids with ethyl bromoacetate. acs.orgwikipedia.orgmdpi.com This method provides a practical alternative for introducing the methylenecarboxy group into functionalized molecules without the need for highly toxic thallium-based reagents or specialized ligands. acs.orgwikipedia.org
The reaction demonstrates broad scope with respect to the arylboronic acid, tolerating both electron-donating and electron-withdrawing substituents. This protocol has proven effective for a range of substrates, affording the corresponding aryl- and heteroarylacetic acid esters in good to excellent yields. The use of Cu₂O as a co-catalyst is crucial for the success of this transformation, highlighting a synergistic effect between the palladium catalyst and the copper co-catalyst. acs.orgwikipedia.org
Table 1: Copper(I) Oxide Co-catalyzed Suzuki-Type Cross-Coupling of Arylboronic Acids with Ethyl Bromoacetate
| Entry | Arylboronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | Ethyl phenylacetate | 85 |
| 2 | 4-Methylphenylboronic acid | Ethyl (4-methylphenyl)acetate | 82 |
| 3 | 4-Methoxyphenylboronic acid | Ethyl (4-methoxyphenyl)acetate | 88 |
| 4 | 4-Chlorophenylboronic acid | Ethyl (4-chlorophenyl)acetate | 78 |
| 5 | 3-Nitrophenylboronic acid | Ethyl (3-nitrophenyl)acetate | 75 |
| 6 | 2-Naphthylboronic acid | Ethyl (2-naphthyl)acetate | 80 |
| 7 | 2-Thienylboronic acid | Ethyl (2-thienyl)acetate | 72 |
Reaction conditions: Arylboronic acid (1.2 mmol), ethyl bromoacetate (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), Cu₂O (0.1 mmol), K₂CO₃ (2.0 mmol), in toluene (B28343) at 100 °C for 12 h.
While this compound is not itself a chiral auxiliary, it has been successfully employed as a key reagent in the development of novel asymmetric syntheses. A significant breakthrough is its use in the catalytic enantioselective α-alkylation of glycine (B1666218) imines. acs.org In this protocol, a chiral phase-transfer catalyst, specifically a Cinchona-functionalized crown ether-strapped calix nih.govarene, facilitates the asymmetric alkylation of the glycine imine with ethyl bromoacetate. acs.org
This method is particularly noteworthy for achieving exceptional enantioselectivity. The reaction with ethyl bromoacetate yielded the corresponding α-alkylated glycinate (B8599266) with a remarkable 99.9% enantiomeric excess (ee). acs.org This high degree of stereocontrol is attributed to favorable interactions between the polar ester group of ethyl bromoacetate, the substrate, and the chiral catalyst. acs.org This approach provides a powerful tool for the synthesis of optically active unnatural α-amino acids, which are crucial building blocks in medicinal chemistry and materials science.
The development of such highly stereoselective transformations underscores the potential of this compound as a prochiral electrophile in the design of new asymmetric methodologies. While the direct incorporation of this compound into the structure of a new chiral auxiliary is not widely reported, its application in catalyst-controlled asymmetric reactions represents a new frontier.
Table 2: Asymmetric α-Alkylation of N-(Diphenylmethylene)glycine Ethyl Ester with Ethyl Bromoacetate
| Catalyst Loading (mol %) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 1.0 | 24 | 92 | 99.9 |
Reaction conditions: N-(diphenylmethylene)glycine ethyl ester (0.1 mmol), ethyl bromoacetate (0.12 mmol), catalyst VII, 50% aq. NaOH, toluene, room temperature.
This compound is a key reagent in the development of advanced catalytic olefination protocols, particularly in Wittig-type reactions. A significant innovation in this area is the use of a soluble poly(ethylene glycol) (PEG)-supported telluride catalyst. nih.govdokumen.pub This system allows for the catalytic olefination of a wide variety of aldehydes with ethyl bromoacetate, affording β-substituted or α,β-disubstituted unsaturated esters in high yields and with excellent E-stereoselectivity. nih.govdokumen.pub
The introduction of the PEG support allows for a reduction in the catalyst loading and simplifies product isolation. nih.govdokumen.pub The protocol is effective for both aromatic and aliphatic aldehydes, demonstrating broad functional group tolerance. For instance, aldehydes bearing electron-withdrawing groups (e.g., p-chlorobenzaldehyde) and electron-donating groups (e.g., p-methylbenzaldehyde) react efficiently. dokumen.pub This catalytic Wittig-type reaction represents a significant improvement over stoichiometric methods, particularly from an atom economy perspective, as it minimizes the production of phosphine (B1218219) oxide waste. dokumen.pub
Table 3: PEG-Telluride Catalyzed Wittig-Type Olefination of Aldehydes with Ethyl Bromoacetate
| Entry | Aldehyde | Solvent | Yield (%) | E/Z Ratio |
|---|---|---|---|---|
| 1 | p-Chlorobenzaldehyde | Toluene | 99 | >99:1 |
| 2 | p-Nitrobenzaldehyde | THF | 98 | >99:1 |
| 3 | Benzaldehyde | THF | 95 | >99:1 |
| 4 | p-Methylbenzaldehyde | Toluene | 96 | >99:1 |
| 5 | Cinnamaldehyde | THF | 92 | >99:1 |
| 6 | Cyclohexanecarboxaldehyde | THF | 85 | >99:1 |
| 7 | Heptanal | THF | 88 | >99:1 |
Reaction conditions: Aldehyde (1.0 mmol), ethyl bromoacetate (1.5 mmol), PEG-telluride (2 mol %), P(OPh)₃ (1.5 mmol), K₂CO₃ (2.0 mmol), solvent, room temperature.
V. Analytical Methodologies for Ethylene Bromoacetate and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of ethylene (B1197577) bromoacetate (B1195939). These techniques probe the interactions of the molecule with electromagnetic radiation, providing detailed information about its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of ethylene bromoacetate, providing unambiguous information about the hydrogen and carbon frameworks of the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays three distinct signals, corresponding to the three non-equivalent sets of protons in the molecule. The ethyl group gives rise to a characteristic triplet and quartet pattern due to spin-spin coupling, while the bromomethyl group appears as a singlet. chemicalbook.com
A triplet at approximately 1.3 ppm is assigned to the methyl protons (-CH₃).
A quartet at around 4.2 ppm corresponds to the methylene protons of the ethyl group (-OCH₂-).
A singlet is observed at approximately 3.8 ppm, which is attributed to the methylene protons adjacent to the bromine atom (Br-CH₂-). chemicalbook.com
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound shows four signals, one for each unique carbon atom in the structure. chemicalbook.comlibretexts.org The chemical shifts are influenced by the electronegativity of the attached atoms (oxygen and bromine) and the hybridization state. pressbooks.pub Carbonyl carbons are typically the most deshielded and appear furthest downfield. pressbooks.pubpressbooks.pub
| Carbon Atom | Approximate Chemical Shift (ppm) |
| -CH₃ | ~14 |
| Br-CH₂- | ~26 |
| -OCH₂- | ~62 |
| C=O | ~167 |
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to the vibrations of its specific functional groups. slideshare.net The most prominent feature is the sharp, intense absorption from the carbonyl (C=O) group of the ester. libretexts.orglibretexts.org
C=O Stretch: A strong, characteristic absorption band is observed in the region of 1735-1750 cm⁻¹, typical for saturated esters. docbrown.info
C-O Stretch: The spectrum also shows strong C-O stretching vibrations in the fingerprint region, typically around 1250-1230 cm⁻¹. docbrown.info
C-H Stretch: Absorptions corresponding to C-H stretching in the methyl and methylene groups are found in the 2850-3000 cm⁻¹ range. libretexts.org
C-Br Stretch: The C-Br stretching vibration is expected to appear at lower wavenumbers, typically in the 500-600 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. libretexts.org While IR absorption requires a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. nsf.gov Therefore, more symmetric vibrations can be more intense in a Raman spectrum. For this compound, key Raman shifts would also include the C=O stretch and C-H stretching modes. spectroscopyonline.comspectroscopyonline.com
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and analyzing the fragmentation pattern of this compound, which aids in its identification. nih.gov The molecular weight of this compound is 167.00 g/mol . nih.govsigmaaldrich.com
A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, at m/z 166 and 168. This characteristic isotopic pattern is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br. docbrown.info
Electron ionization (EI) mass spectrometry leads to predictable fragmentation of the molecule. rsc.orgspectroscopyonline.com Common fragmentation pathways include:
Loss of the ethoxy group (-OCH₂CH₃): This results in a fragment ion at m/z 121/123.
Loss of the bromine atom (-Br): This cleavage generates a fragment ion at m/z 87.
Formation of the ethyl cation ([CH₂CH₃]⁺): This results in a base peak at m/z 29. docbrown.info
| Ion Fragment | m/z (mass/charge ratio) | Description |
| [M]⁺ | 166/168 | Molecular ion (presence of ⁷⁹Br and ⁸¹Br isotopes) |
| [M - OCH₂CH₃]⁺ | 121/123 | Loss of the ethoxy radical |
| [M - Br]⁺ | 87 | Loss of the bromine radical |
| [CH₂CH₃]⁺ | 29 | Ethyl cation, often the base peak |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. libretexts.org For this compound, the primary chromophore is the carbonyl group of the ester.
The expected electronic transitions include:
n → π* transition: This involves the excitation of a non-bonding electron from one of the oxygen lone pairs to the anti-bonding π* orbital of the carbonyl group. These transitions are typically weak and occur at longer wavelengths. uzh.chshivajichk.ac.in
π → π* transition: This involves the promotion of an electron from the π bonding orbital to the π* anti-bonding orbital of the C=O double bond. These transitions are generally more intense than n → π* transitions and occur at shorter wavelengths. shu.ac.uk
n → σ* transitions: Electrons from the oxygen and bromine atoms can be excited to an anti-bonding σ* orbital. These transitions typically occur at shorter wavelengths in the UV region. libretexts.org
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from complex mixtures and for quantifying its purity or concentration.
Gas chromatography coupled with mass spectrometry (GC-MS) is a highly sensitive and specific method for the analysis of volatile compounds like this compound. gcms.czaidic.it It is widely used for purity assessment and for the detection of trace amounts of the compound. ijpsr.comgcms.cz
In this technique, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase lining the column. Due to its volatility and thermal stability, this compound is well-suited for GC analysis.
Following separation by the GC, the eluted compounds enter the mass spectrometer, which serves as the detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (identification via fragmentation pattern) and quantitative data. coresta.org This combination allows for the reliable identification and quantification of this compound, even at very low concentrations. ijpsr.com
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. eag.comlibretexts.orgresearchgate.net Its precision, high resolution, and applicability to a wide range of analytes make it an indispensable tool for the analysis of this compound. The method utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase. eag.comlibretexts.org The separation is based on the differential affinities of the sample components for the stationary and mobile phases. eag.com
In the quantitative analysis of this compound, reverse-phase (RP) HPLC is commonly employed. sielc.com This approach uses a nonpolar stationary phase and a polar mobile phase. A specific method for this compound involves a C18 or a specialized reverse-phase column with low silanol activity, such as a Newcrom R1 column. sielc.comnih.gov The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid like phosphoric acid or, for mass spectrometry compatibility, formic acid. sielc.com Detection is often achieved using a UV-Vis spectrophotometric detector. eag.comnih.gov The technique offers highly reproducible and precise quantitative results, essential for purity assessments and stability studies. eag.com
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Description | Example Condition/Value |
|---|---|---|
| Column | The stationary phase where separation occurs. | Newcrom R1 (Reverse Phase) sielc.com |
| Mobile Phase | The solvent that moves the analyte through the column. | Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com |
| Detector | The component that detects the analyte as it elutes from the column. | UV-Vis Spectrophotometer (e.g., at λ = 240 nm) nih.gov |
| Flow Rate | The speed at which the mobile phase is pumped through the column. | ~1.0 mL/min |
| Linearity Range | The concentration range over which the detector response is proportional to the analyte concentration. | e.g., 10-1100 µg/mL nih.gov |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | e.g., 1 µg/mL nih.gov |
Gel Permeation Chromatography (GPC) for Polymer Characterization
When this compound is used in the synthesis of polymers, characterizing the molecular weight and molecular weight distribution of the resulting macromolecules is critical. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for this purpose. longdom.orglucideon.comchromatographytoday.com GPC separates molecules based on their hydrodynamic volume, or size in solution. eag.com
The process involves dissolving the polymer sample in a suitable solvent and passing it through a column packed with porous gel particles. lucideon.comeag.com Larger polymer chains cannot enter the pores and thus travel a shorter path, eluting from the column first. Smaller molecules penetrate the pores to varying degrees, increasing their path length and causing them to elute later. longdom.orgeag.com By calibrating the system with polymer standards of known molecular weights, the retention time of the sample can be used to determine its molecular weight distribution. longdom.org This analysis provides key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn), which describes the breadth of the molecular weight distribution.
Table 2: Polymer Characteristics Determined by GPC
| Parameter | Description | Significance |
|---|---|---|
| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Relates to physical properties like brittleness and colligative properties. |
| Weight-Average Molecular Weight (Mw) | An average molecular weight that is more sensitive to larger molecules in the sample. | Correlates with properties like strength, toughness, and viscosity. chromatographytoday.com |
| Polydispersity Index (PDI) | The ratio of Mw to Mn (Mw/Mn). | A measure of the broadness of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse polymer. |
| Molecular Weight Distribution | A plot showing the relative abundance of each molecular weight in the polymer sample. | Provides a complete picture of the polymer's composition, which influences its processing and final properties. chromatographytoday.comeag.com |
Advanced Structural Elucidation Techniques
Beyond quantitative analysis and polymer sizing, understanding the precise three-dimensional structure of molecules and the morphology of polymerized materials is essential. Advanced techniques provide this detailed insight at the atomic and microscopic levels.
X-ray Crystallography of this compound Derivatives
Research has shown that reactions involving electrophiles like ethyl bromoacetate can lead to structurally complex polyheterocyclic compounds. researchgate.net In such cases, X-ray crystallography has been successfully used to elucidate the precise molecular architecture of the resulting derivatives. researchgate.net The technique involves directing X-rays onto a single crystal of the compound. The atoms in the crystal diffract the X-rays into a specific pattern, which can then be mathematically analyzed to produce a three-dimensional map of the electron density, and thus the atomic positions.
Table 3: Key Information Obtained from X-ray Crystallography
| Data Type | Description |
|---|---|
| Unit Cell Dimensions | The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. |
| Space Group | The set of symmetry operations that describe the crystal's structure. |
| Atomic Coordinates | The precise (x, y, z) position of each atom within the unit cell. |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds, confirming connectivity. |
| Torsion Angles | The dihedral angles that define the conformation of the molecule. |
| Crystal Packing Information | Details on how molecules are arranged relative to one another in the solid state, including intermolecular interactions. |
Electron Microscopy for Morphological Studies of Polymerized Products
Electron microscopy techniques are essential for visualizing the morphology of materials at the micro- and nanoscale. researchgate.net For polymers synthesized using this compound, Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to study their surface features and internal structure, respectively. researchgate.netresearchgate.net
Scanning Electron Microscopy (SEM) provides high-resolution images of a sample's surface topography. kpi.uacampoly.com A focused beam of electrons scans the surface, and the resulting interactions generate signals that are used to form an image. SEM is used to investigate the phase morphology of polymer blends, particle size, and surface texture of materials derived from this compound. kpi.ua Sample preparation may involve coating with a conductive material to prevent charge buildup.
Transmission Electron Microscopy (TEM) allows for the visualization of the internal or bulk structure of a material. campoly.com A broad beam of electrons is passed through an ultra-thin slice of the sample. Differences in electron density within the material cause differential scattering of the electrons, creating contrast in the resulting image. campoly.com For polymers, TEM can reveal details of phase separation, the distribution of different components in a blend, and the internal structure of crystalline regions. researchgate.net Sample preparation often requires specialized techniques like ultramicrotomy to create sufficiently thin sections and sometimes chemical staining to enhance contrast between different polymer phases. researchgate.netkpi.ua
Table 4: Comparison of SEM and TEM for Polymer Characterization
| Feature | Scanning Electron Microscopy (SEM) | Transmission Electron Microscopy (TEM) |
|---|---|---|
| Primary Application | Surface and topographical imaging. kpi.ua | Internal and bulk structure imaging. campoly.com |
| Image Formation | Detects scattered electrons from the sample surface. | Detects electrons transmitted through a thin sample slice. |
| Typical Resolution | High, typically in the nanometer range. | Very high, can achieve sub-nanometer resolution. |
| Sample Preparation | Often requires a conductive coating. | Requires ultra-thin sections (ultramicrotomy) and potentially staining. researchgate.net |
| Information Provided | Particle size, shape, surface texture, phase distribution on the surface. | Internal morphology, phase separation, crystal structure, defects. |
Development of In-Situ Monitoring Techniques for Reactions
Understanding the mechanism, kinetics, and transient intermediates of a chemical reaction is a fundamental goal of chemical research. In-situ monitoring techniques, which analyze a reaction as it happens without the need to withdraw samples, provide real-time insights into these processes. spectroscopyonline.com The development of these methods is crucial for optimizing reactions involving this compound, ensuring efficiency and selectivity.
Several spectroscopic techniques can be adapted for in-situ monitoring. spectroscopyonline.com Probes based on Raman or mid-infrared (IR) spectroscopy can be inserted directly into a reaction vessel to track the disappearance of reactants and the appearance of products by monitoring their characteristic vibrational frequencies.
A particularly powerful method for studying solid-state reactions is in-situ solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. Research on the thermally induced solid-state polymerization of sodium bromoacetate (a related compound) has utilized in-situ solid-state NMR to monitor the reaction progress. nih.gov By probing nuclei such as ¹³C and ²³Na, researchers were able to follow the conversion of the starting material into the polymer and the inorganic salt byproduct in real-time, providing valuable mechanistic and kinetic data. nih.gov Other advanced techniques like time-resolved synchrotron X-ray diffraction can also be used to follow changes in the crystalline structure of materials during a reaction. birmingham.ac.uknih.gov
Table 5: In-Situ Techniques for Reaction Monitoring
| Technique | Principle | Information Gained |
|---|---|---|
| Solid-State NMR Spectroscopy | Measures the nuclear magnetic resonance of atomic nuclei in a solid sample. | Tracks changes in the chemical environment of specific atoms (e.g., ¹³C), allowing for monitoring of reactant consumption and product formation. nih.gov |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light from a sample, which is dependent on molecular vibrations. | Provides real-time "fingerprints" of molecules in the reaction mixture, allowing for kinetic analysis. birmingham.ac.uk |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by a sample, corresponding to vibrational energy levels of functional groups. | Monitors the concentration changes of specific functional groups associated with reactants and products. spectroscopyonline.com |
| Synchrotron X-ray Diffraction (XRD) | Uses high-intensity X-rays to obtain diffraction patterns of crystalline materials with high time resolution. | Tracks changes in crystal structure, identifies crystalline intermediates, and monitors phase transitions during solid-state reactions. birmingham.ac.uknih.gov |
| Acoustic Emission (AE) | Detects ultrasonic vibrations generated by processes like friction or particle interactions at interfaces. | Can be used to monitor surface interactions and changes in wear mechanisms during processes like chemical-mechanical polishing. escholarship.org |
Vii. Future Research Directions and Emerging Trends
Sustainable Synthesis of Ethylene (B1197577) Bromoacetate (B1195939)
The traditional synthesis of ethylene bromoacetate typically involves the esterification of bromoacetic acid with ethanol (B145695) using a strong acid catalyst like sulfuric acid. chemicalbook.comnih.gov While effective, this method presents sustainability challenges, including the use of corrosive catalysts and the generation of waste. Future research is pivoting towards greener and more sustainable synthetic routes.
Key areas of development include:
Biocatalysis: The use of enzymes, such as lipases or esterases, offers a milder and more selective alternative to chemical catalysts for esterification. A significant area for exploration is the use of haloperoxidases, which are enzymes that catalyze halide oxidation. rsc.org Research into engineering these enzymes could lead to direct, biocatalytic routes for producing halogenated compounds like this compound under environmentally benign conditions. nih.gov
Flow Chemistry: Continuous flow chemistry provides substantial advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and easier scalability. researchgate.netacs.org Implementing flow reactors for the esterification of bromoacetic acid could lead to higher yields, reduced reaction times, and minimized waste streams. mdpi.com The precise control over parameters like temperature and residence time in a flow system can optimize the reaction, making it more energy-efficient and sustainable. rsc.orgacs.org
Renewable Feedstocks: A core principle of green chemistry is the use of renewable starting materials. Future research will likely focus on sourcing the precursors of this compound from biomass. This could involve producing ethanol from fermentation processes and developing pathways to synthesize bromoacetic acid from bio-based platform chemicals.
| Synthesis Approach | Potential Advantages | Research Focus |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering (e.g., lipases, haloperoxidases). |
| Flow Chemistry | Enhanced safety, improved efficiency, scalability, process control. | Reactor design, optimization of reaction parameters, integration with other green technologies. |
| Renewable Feedstocks | Reduced reliance on fossil fuels, lower carbon footprint. | Bio-based production of ethanol and bromoacetic acid precursors. |
Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling rapid and accurate prediction of reaction outcomes and optimization of experimental conditions. google.comchemicalbook.com These technologies can analyze vast datasets of chemical reactions to identify patterns that are not apparent to human chemists.
For the synthesis of this compound, AI and ML can be applied in several ways:
Reaction Condition Optimization: ML algorithms can predict the optimal temperature, pressure, catalyst, and solvent for the esterification reaction, maximizing yield and minimizing byproducts. leadscope.comresearchgate.net By integrating ML with high-throughput experimentation platforms, researchers can rapidly screen a wide range of conditions to find the most efficient and sustainable process. leadscope.com
Predictive Synthesis Planning: AI-powered tools can suggest novel and more efficient synthetic routes to this compound and its derivatives. orgsyn.org These tools use retrosynthesis algorithms to work backward from the target molecule, identifying potential starting materials and reaction pathways that are more cost-effective and environmentally friendly. nih.gov
Generalization and Extrapolation: Advanced ML models are being developed to predict the outcomes of reactions even when limited data is available. phcog.com This is particularly useful for exploring new, sustainable synthesis methods where historical data is scarce. These models can help de-risk the adoption of novel green chemistry approaches. rsc.org
The integration of AI promises to accelerate the development of optimized and sustainable manufacturing processes for important chemical intermediates like this compound. sigmaaldrich.com
Exploration of this compound in Supramolecular Chemistry
Supramolecular chemistry involves the design and synthesis of complex chemical systems held together by non-covalent interactions. This compound's reactivity as an alkylating agent makes it a valuable building block for constructing larger, mechanically interlocked molecules such as rotaxanes and catenanes. wikipedia.orgrsc.org
Future research in this area is expected to focus on:
Synthesis of Mechanically Interlocked Molecules (MIMs): this compound can be used to introduce ester functionalities onto the "thread" or "stopper" components of rotaxanes. naturalspublishing.com These functional groups can then be used to modify the properties of the resulting supramolecular assembly. The "clipping" or "capping" reactions that form these structures could utilize the reactivity of the bromoacetate group. atamanchemicals.com
Functional Calixarene Derivatives: Research has already shown that ethyl bromoacetate reacts with p-t-butyl calix sigmaaldrich.comarene to yield specific ester-substituted derivatives. sigmaaldrich.com Calixarenes are crucial host molecules in supramolecular chemistry. Future work could explore how these this compound-modified calixarenes can be used for molecular recognition, sensing, or the construction of more complex host-guest systems.
Self-Assembling Systems: The bromoacetate moiety can be incorporated into molecules designed to self-assemble into ordered nanostructures. The presence of the bromine atom can introduce specific intermolecular interactions, such as halogen bonding, which can direct the assembly process and stabilize the final structure.
The versatility of this compound as a reactive building block opens up new possibilities for creating sophisticated supramolecular architectures with novel functions.
Development of Smart Materials Incorporating this compound Derivatives
"Smart materials" are materials that respond to external stimuli, such as light, pH, or temperature, by changing their properties. researchgate.netsc.edu The chemical reactivity of this compound allows it to be incorporated into polymers and other materials to impart these responsive functionalities.
A significant emerging trend is the use of this compound derivatives in:
Photoresponsive Nanoparticles: A key research finding is the use of ethyl bromoacetate in the preparation of reversibly photoresponsive coumarin-stabilized polymeric nanoparticles. sigmaaldrich.com These nanoparticles can serve as detectable drug carriers, potentially releasing their therapeutic payload when exposed to a specific wavelength of light. chemicalbook.comatamanchemicals.com This demonstrates a direct pathway from a simple chemical intermediate to a sophisticated, functional smart material for biomedical applications.
pH-Responsive Hydrogels: Hydrogels that swell or shrink in response to changes in pH have numerous applications in drug delivery and tissue engineering. rsc.orgfrontiersin.orgmdpi.com The bromoacetate group can be used to functionalize polymer backbones. Subsequent chemical modification could introduce acidic or basic groups, rendering the resulting hydrogel pH-sensitive. mdpi.comnih.gov For example, the ester linkage itself can be susceptible to hydrolysis under certain pH conditions, leading to the degradation of the hydrogel and release of an encapsulated substance.
Stimuli-Responsive Surfaces: Polymers derived from this compound can be grafted onto surfaces to create smart coatings. These coatings could change their properties, such as wettability or bio-adhesion, in response to an external trigger, finding applications in areas like self-cleaning surfaces or biomedical implants.
| Smart Material Type | Role of this compound Derivative | Potential Application |
| Photoresponsive Nanoparticles | Serves as a key reagent in synthesizing coumarin-stabilized polymers. sigmaaldrich.com | Light-triggered drug delivery and diagnostics. |
| pH-Responsive Hydrogels | Acts as a precursor for incorporating functional groups into the polymer network. mdpi.com | Targeted drug release in specific pH environments (e.g., stomach vs. intestine). |
| Stimuli-Responsive Surfaces | Enables the grafting of responsive polymer chains onto various substrates. | Self-cleaning windows, anti-fouling coatings for ships, smart textiles. nih.gov |
Therapeutic Applications Beyond Intermediates: Direct Biological Activity
While this compound is widely used as an intermediate in the synthesis of pharmaceuticals, its own biological activity is an area of growing interest. nih.govatamanchemicals.com As a potent alkylating agent, it has the potential to interact directly with biological macromolecules. wikipedia.org
Future research may uncover direct therapeutic applications, particularly in oncology:
Cytotoxic Effects: The biological activity of α-halo acetates is often linked to their ability to alkylate cellular components. Research on the related compound, monobromoacetic acid (MBAA), has suggested that its cytotoxic effects on murine tumor cells are due to the alkylating action of the bromoacetate (BrAc) ion, which leads to DNA strand breakage. nih.gov This mechanism suggests that this compound, which can release the same active moiety, could possess direct anticancer properties.
Enzyme Inhibition: Its reactivity with sulfhydryl groups on proteins means this compound could act as an inhibitor for specific enzymes that are overactive in disease states. nih.gov
Prodrug Potential: While highly toxic, the reactivity of this compound could be harnessed in a targeted manner. Future research could explore the development of prodrugs where a non-toxic carrier molecule releases this compound or a similar alkylating agent specifically at a tumor site, minimizing systemic toxicity.
It is important to note that the high toxicity of this compound is a significant barrier. nih.govwikipedia.org A document from the National Cancer Institute's testing program indicated a weakly positive result in a mouse lymphoma assay with metabolic activation, highlighting the need for thorough investigation into its carcinogenic potential. nih.govleadscope.com Future therapeutic research must therefore focus on understanding and mitigating this toxicity while exploring any potential benefits.
Q & A
Q. What are the standard safety protocols for handling ethyl bromoacetate in laboratory settings?
Ethyl bromoacetate is a hazardous substance requiring strict safety measures. Key protocols include:
- Immediate decontamination via washing with water after skin contact .
- Prohibition of eating, drinking, or smoking in areas where the compound is handled to prevent ingestion .
- Compliance with OSHA regulations for air sampling and exposure monitoring .
- Adherence to Protective Action Criteria (PAC-1: 0.18 ppm, PAC-2: 1.9 ppm, PAC-3: 12 ppm) during emergencies .
Q. What synthetic routes are commonly used to prepare ethyl bromoacetate?
Ethyl bromoacetate is synthesized via:
- Esterification : Reaction of bromoacetic acid with ethanol under acidic catalysis .
- Alkylation : Use of polymer-supported triphenylphosphine (PS-TPP) with methyl bromoacetate in benzene under reflux (e.g., 7 days for mono-olefinization reactions) .
- Polymerization : Reaction of ethylene with methyl bromoacetate to form intermediates like 4-methyl bromobutyrate, followed by ammonolysis .
Q. How can researchers verify the molecular structure of ethyl bromoacetate?
Structural confirmation involves:
- SMILES/InChI Codes : CCOC(=O)CBr (SMILES) and InChI=1S/C4H7BrO2/c1-2-7-4(6)3-5/h2-3H2,1H3 .
- Spectroscopic Analysis : NMR and IR spectroscopy to validate functional groups (e.g., ester carbonyl at ~1700 cm⁻¹).
- Computational Modeling : 3D ball-and-stick models derived from SDF/MOL files to visualize bond geometry .
Advanced Research Questions
Q. How can contradictory solubility data for ethyl bromoacetate be resolved experimentally?
While some sources omit solubility values (e.g., CAMEO Chemicals ), researchers can:
- Perform empirical measurements using techniques like gravimetric analysis or UV-Vis spectroscopy.
- Cross-reference with QSPR (Quantitative Structure-Property Relationship) models, leveraging computational tools like CC-DPS .
- Validate results against thermodynamic databases (e.g., NIST) to address discrepancies.
Q. What methodological considerations optimize ethyl bromoacetate’s use in alkylation reactions?
Key factors include:
- Molar Ratios : A 1:3.6 molar ratio of PS-TPP to methyl bromoacetate ensures efficient benzylation .
- Reaction Conditions : Reflux in benzene at 45–50°C for 6 hours enhances yield in lactone formation .
- Catalyst Selection : Polymer-supported catalysts improve recyclability and reduce purification steps .
Q. How do regulatory restrictions (e.g., RoHS) impact experimental design with ethyl bromoacetate?
Ethyl bromoacetate is restricted under RoHS Annex XVII due to its toxicity . Researchers must:
Q. What strategies address low activity in AHL analogues synthesized from ethyl bromoacetate?
In quorum sensing modulator studies:
- Structural Tuning : Replace the amide group with imidazole nuclei to enhance binding affinity .
- Lactone Construction : Alkylation with ethylene sulfate followed by cyclization improves stability .
- Activity Screening : Compare new derivatives to established benchmarks using bioassays (e.g., luminescence in Vibrio fischeri).
Data Analysis and Interpretation
Q. How should researchers reconcile molecular weight discrepancies in ethyl bromoacetate literature?
- Theoretical vs. Experimental : Calculate theoretical mass (167.00118 g/mol ) and compare with experimental GC-MS or HPLC data.
- Purity Assessment : Use chromatographic methods (e.g., GC-FID) to detect impurities affecting measurements .
Q. What analytical approaches validate reaction mechanisms involving ethyl bromoacetate?
- Kinetic Studies : Monitor reaction progress via time-resolved FTIR to track ester bond formation.
- Isotopic Labeling : Use ¹³C-labeled ethanol to trace esterification pathways .
- Computational Modeling : DFT calculations to predict transition states in alkylation reactions .
Compliance and Reporting
Q. How are ethyl bromoacetate’s hazards integrated into risk assessments for grant proposals?
Proposals should:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
